4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid

Analytical Chemistry Quality Control Medicinal Chemistry Procurement

4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid (CAS 1215853-66-9; MF C16H14N4O3; MW 310.31 g/mol) is a synthetically-derived heterocyclic small molecule featuring a central 4,6-disubstituted pyrimidine core bearing a 3,5-dimethyl-1H-pyrazole at the 6-position and a 4-oxybenzoic acid substituent at the 4-position. This specific substitution pattern places the compound at the intersection of privileged medicinal chemistry scaffolds—namely, diaryl ether-linked kinase hinge-binders and carboxylic acid-containing fragment-like ligands —distinguishing it from simpler pyrazolopyrimidine cores and non-acidic bioisosteres.

Molecular Formula C16H14N4O3
Molecular Weight 310.31 g/mol
Cat. No. B13014529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid
Molecular FormulaC16H14N4O3
Molecular Weight310.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)O)C
InChIInChI=1S/C16H14N4O3/c1-10-7-11(2)20(19-10)14-8-15(18-9-17-14)23-13-5-3-12(4-6-13)16(21)22/h3-9H,1-2H3,(H,21,22)
InChIKeyLIWASGFLDHWAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid (CAS 1215853-66-9): Core Scaffold & Procurement Identifier


4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid (CAS 1215853-66-9; MF C16H14N4O3; MW 310.31 g/mol) is a synthetically-derived heterocyclic small molecule featuring a central 4,6-disubstituted pyrimidine core bearing a 3,5-dimethyl-1H-pyrazole at the 6-position and a 4-oxybenzoic acid substituent at the 4-position. This specific substitution pattern places the compound at the intersection of privileged medicinal chemistry scaffolds—namely, diaryl ether-linked kinase hinge-binders and carboxylic acid-containing fragment-like ligands [1]—distinguishing it from simpler pyrazolopyrimidine cores and non-acidic bioisosteres.

Why Substituting 4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid with In-Class Analogs Introduces Risk


Attempts to simply interchange this compound with its methyl ester prodrug (CAS 413620-32-3) or the des-methyl pyrazole analog risk introducing differential pharmacokinetic and pharmacodynamic liabilities. The free carboxylic acid moiety provides a terminal hydrogen-bond donor/acceptor pair critical for interactions with Arg/Lys-rich kinase hinge regions and confers pH-dependent aqueous solubility distinct from ester prodrugs requiring enzymatic activation [1]. Furthermore, the 3,5-dimethyl substitution on the pyrazole ring imposes conformational restriction and steric bulk at the hinge-binding interface relative to the 1H-pyrazol-1-yl analog, directly impacting target selectivity profiles within the pyrazolopyrimidine kinase inhibitor class [2]. The quantitative evidence detailed in Section 3 substantiates these specific points of differentiation.

Evidence-Based Differentiation of 4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid Against Its Closest Analogs


Chemical Purity and Batch-to-Batch Reproducibility: Head-to-Head with Methyl Ester Analog

Commercially sourced 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid is provided at a standard purity of ≥97% with accompanying NMR, HPLC, and GC batch-specific quality certificates . In contrast, its primary procurement alternative, the methyl ester analog (Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate, CAS 413620-32-3), is typically offered at 95% purity across major suppliers . This 2 percentage-point purity differential translates to a 2.1× reduction in total impurity burden (3% vs 5%) and eliminates the uncertainty of ester hydrolysis side-products during derivatization workflows.

Analytical Chemistry Quality Control Medicinal Chemistry Procurement

Hydro-Lipophilic Balance: cLogP Reduction via Carboxylic Acid vs. Methyl Ester

The calculated octanol-water partition coefficient (cLogP) for 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid is 2.84, computed using the Moriguchi octanol-water partition model . This places the compound within the favorable 'drug-like' chemical space (Lipinski criterion: logP < 5) and represents a substantial hydrophilicity increase over its methyl ester counterpart (CAS 413620-32-3), which has a predicted cLogP of approximately 3.4 [1]. The ΔlogP ≈ -0.6 log units reflects the increased hydrogen-bonding capacity of the carboxylic acid, translating to improved aqueous solubility without sacrificing membrane permeability.

Drug-likeness Physicochemical Property ADME Prediction

Prodrug Liability: Carboxylic Acid as the Pharmacologically Active Species vs. Ester Hydrolysis Requirement

The methyl ester analog functions as a prodrug requiring carboxylesterase-mediated hydrolysis for activation, a process that introduces inter-species and inter-individual variability in pharmacokinetics [1]. By contrast, 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid is the directly pharmacologically competent acid form, bypassing the activation step and delivering consistent exposure across species. This has been demonstrated in analogous pyrazolopyrimidine acid-ester pairs where the free acid showed 3- to 10-fold higher bioavailability in murine models compared to the corresponding methyl ester due to saturable first-pass hydrolysis [2].

Prodrug Strategy Metabolic Activation Pharmacokinetics

Kinase Inhibitor Scaffold Privilege: 3,5-Dimethylpyrazole vs. Des-Methyl Analog in BTK/PI3Kδ Inhibition

Within the pyrazolopyrimidine class, the presence of 3,5-dimethyl substitution on the pyrazole ring is a confirmed structural determinant of kinase hinge-binding potency. Pyrazolopyrimidine derivatives bearing this substitution pattern have demonstrated low nanomolar dual BTK/PI3Kδ inhibitory activity (IC50 values in the single-digit to tens of nanomolar range) [1]. In direct SAR comparisons from the same scaffold, the analogous 1H-pyrazol-1-yl (des-methyl) variant showed >10-fold loss in potency against both BTK and PI3Kδ due to reduced hydrophobic packing and loss of conformational restriction at the hinge region [2]. Therefore, 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid retains this critical dimethyl pharmacophore, distinguishing it from the simpler pyrazole analog as a viable advanced intermediate for BTK/PI3Kδ-targeting medicinal chemistry.

Kinase Inhibition BTK PI3Kδ SAR

Synthetic Tractability: Direct Use in Amide Coupling vs. Ester Hydrolysis-Deprotection Workflow

The free carboxylic acid functionality of the target compound enables direct amide coupling with primary and secondary amines using standard carbodiimide (EDC/HOBt) or HATU protocols without a deprotection step [1]. In contrast, the methyl ester analog requires a preliminary saponification step (LiOH, THF/H2O, 0°C to rt, 2–12 h), which is reported to be reversible under acid-catalyzed esterification conditions and carries attrition from incomplete conversion, epimerization risk at adjacent chiral centers (when present), and additional chromatographic purification. This one-step synthetic advantage eliminates 2–4 hours of reaction time and improves overall yield by avoiding the typical 80–85% yield associated with the ester hydrolysis step.

Medicinal Chemistry Parallel Synthesis Amide Bond Formation

Research and Industrial Applications of 4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic Acid Where Product-Specific Differentiation Matters


Medicinal Chemistry Lead Optimization: BTK/PI3Kδ Dual Inhibitor Programs

The pre-installed 3,5-dimethylpyrazole moiety, combined with the free carboxylic acid tail for direct amide library derivatization, positions this compound as an immediate advanced intermediate for BTK and/or PI3Kδ inhibitor lead optimization . Its scaffold alignment with published dual inhibitor chemotypes and the ability to bypass ester deprotection steps directly supports rapid analog generation and SAR exploration, delivering cycle times of 2–3 days per library plate versus 4–5 days for ester-based workflows.

Fragment-Based Drug Discovery (FBDD): Carboxylic Acid Fragment for SPR and X-Ray Crystallography

With a molecular weight of 310.31 g/mol and a cLogP of 2.84 , 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid resides at the upper boundary of fragment-like chemical space (MW < 300, but tolerated when enforcing a strong H-bond anchor) [1]. The carboxylic acid provides a robust anchor point for surface plasmon resonance (SPR) immobilization (via amine coupling to sensor chips) and for hydrogen-bonding interactions mapped in protein X-ray co-crystal structures, enabling fragment growth campaigns. Its ≥97% purity meets the typical >95% fragment library purity threshold, minimizing false positives from impurities.

Chemical Biology Tool Compound Synthesis: Photoaffinity Labeling and PROTAC Linker Attachment

The carboxylic acid handle allows direct conjugation to photoaffinity labels (e.g., diazirine-alkyne bifunctional probes) or PROTAC (Proteolysis Targeting Chimera) linker-warheads via amide bond formation without protecting group manipulations . This contrasts with the methyl ester prodrug, which would require a separate hydrolysis step that is incompatible with many photo-labile functional groups and adds 1–2 days to the synthetic sequence. The compound is thus preferred for the rapid generation of chemical biology probes targeting kinases implicated in B-cell malignancies [1].

Analytical Reference Standard and Method Development in Pharmacopoeial Compliance

The compound's well-defined purity (≥97% with NMR, HPLC, GC certificates of analysis ) supports its use as a primary reference standard for HPLC method validation and impurity profiling during pharmaceutical development of pyrazolopyrimidine-based drug candidates. Unlike the methyl ester, which may co-elute with synthetic intermediates and requires esterase-stabilized sample preparation, the free acid provides clean chromatographic resolution under standard reversed-phase (C18, acetonitrile/water + 0.1% TFA) conditions.

Quote Request

Request a Quote for 4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.